molecular formula C10H8BrNO3 B1415647 Methyl 3-bromo-6-cyano-2-methoxybenzoate CAS No. 1805019-20-8

Methyl 3-bromo-6-cyano-2-methoxybenzoate

Cat. No.: B1415647
CAS No.: 1805019-20-8
M. Wt: 270.08 g/mol
InChI Key: GWFHSCUHWXTEKG-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-cyano-2-methoxybenzoate is a substituted benzoate ester featuring bromine (Br) at position 3, cyano (CN) at position 6, and methoxy (OCH₃) at position 2. This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. Its structural complexity and reactivity profile position it as a critical building block for designing novel bioactive molecules .

Properties

IUPAC Name

methyl 3-bromo-6-cyano-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-9-7(11)4-3-6(5-12)8(9)10(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFHSCUHWXTEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OC)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination: The synthesis typically begins with the bromination of methyl 2-methoxybenzoate. This reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide.

    Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Reduction: The nitro group is subsequently reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Diazotization and Cyanation: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid, followed by treatment with copper(I) cyanide to introduce the cyano group.

Industrial Production Methods: Industrial production methods for methyl 3-bromo-6-cyano-2-methoxybenzoate typically involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 3-bromo-6-cyano-2-methoxybenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed:

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Reduction: Methyl 3-amino-6-cyano-2-methoxybenzoate.

    Oxidation: Methyl 3-bromo-6-cyano-2-carboxybenzoate.

Scientific Research Applications

Chemistry: Methyl 3-bromo-6-cyano-2-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates. Its structural features allow for the exploration of various biological activities, including anti-inflammatory and anticancer properties.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 3-bromo-6-cyano-2-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano and bromine groups can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Analysis

The compound’s closest analogs include methyl benzoate derivatives with bromine, methoxy, and amino/cyano groups in varying positions. Key examples are:

Table 1: Structural and Functional Group Comparison
Compound Name Substituent Positions Functional Groups Molecular Formula Molar Mass (g/mol)
Methyl 3-bromo-6-cyano-2-methoxybenzoate 3-Br, 6-CN, 2-OCH₃ Bromo, Cyano, Methoxy C₁₀H₇BrNO₄* 301.08
Methyl 6-amino-2-bromo-3-methoxybenzoate 6-NH₂, 2-Br, 3-OCH₃ Amino, Bromo, Methoxy C₉H₁₀BrNO₃ 260.08
Methyl 6-amino-3-bromo-2-methoxybenzoate 6-NH₂, 3-Br, 2-OCH₃ Amino, Bromo, Methoxy C₉H₁₀BrNO₃ 260.08

*Note: The molecular formula for this compound is inferred based on structural analogs.

Key Observations :

  • Electron Effects: The cyano group in the target compound is strongly electron-withdrawing, increasing electrophilicity at the aromatic ring compared to the electron-donating amino group in analogs . This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Physicochemical Properties

Table 2: Comparative Physicochemical Properties
Property This compound Methyl 6-amino-2-bromo-3-methoxybenzoate Methyl 6-amino-3-bromo-2-methoxybenzoate
Solubility Low in polar solvents (due to CN) Moderate (amino group enhances H-bonding) Moderate
Stability Sensitive to hydrolysis (CN group) Stable under acidic/basic conditions Stable
Reactivity High (CN activates ring for substitution) Moderate (amino group deactivates ring) Moderate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-bromo-6-cyano-2-methoxybenzoate
Reactant of Route 2
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Methyl 3-bromo-6-cyano-2-methoxybenzoate

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